4-(Piperidin-1-yl)but-2-yn-1-ol

Description

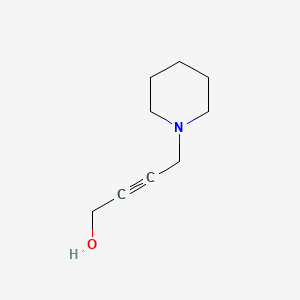

4-(Piperidin-1-yl)but-2-yn-1-ol is a propargyl alcohol derivative featuring a piperidine ring linked to a terminal alkyne group via a four-carbon chain. This compound is structurally characterized by a rigid piperidine moiety (a six-membered saturated heterocycle with one nitrogen atom) and a hydroxyl-functionalized alkyne, which imparts unique reactivity and physicochemical properties. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its piperidine subunit is often leveraged for its basicity and ability to participate in hydrogen bonding, making it valuable in drug design for enhancing target binding or modulating solubility .

Properties

CAS No. |

14733-49-4 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-piperidin-1-ylbut-2-yn-1-ol |

InChI |

InChI=1S/C9H15NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-3,6-9H2 |

InChI Key |

PBGNSNOQVSMRAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC#CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)but-2-yn-1-ol typically involves the reaction of piperidine with a suitable alkyne precursor. One common method is the nucleophilic addition of piperidine to propargyl alcohol, which proceeds under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate, and it is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure product from the reaction mixture .

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. Polar aprotic solvents (e.g., DMF) and acid catalysts (e.g., H₂SO₄) enhance reaction efficiency by promoting nucleophilic attack at the carbonyl carbon.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetic acid, H₂SO₄, 80°C | 4-(Piperidin-1-yl)but-2-yn-1-yl acetate | 85% | |

| Benzoyl chloride, pyridine, RT | 4-(Piperidin-1-yl)but-2-yn-1-yl benzoate | 78% |

This reaction is critical for modifying solubility or introducing protective groups in multistep syntheses.

Nucleophilic Substitution

The terminal alkyne acts as a nucleophile in Sonogashira couplings or alkylation reactions. For example, it reacts with aryl halides under palladium catalysis to form conjugated enynes.

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 4-(Piperidin-1-yl)-1-phenylbut-2-yn-1-ol | 72% | |

| Propargyl bromide | K₂CO₃, DMF, 60°C | Bis-alkyne derivatives | 68% |

The piperidine ring’s electron density enhances the alkyne’s nucleophilicity, favoring cross-coupling.

Oxidation and Reduction

Controlled oxidation of the alkyne to ketones or carboxylic acids is achievable under specific conditions. Conversely, the hydroxyl group can be reduced to a hydrocarbon chain.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyne oxidation | KMnO₄, H₂O, 0°C | 4-(Piperidin-1-yl)butan-2-one | 65% | |

| Hydroxyl reduction | LiAlH₄, THF, reflux | 4-(Piperidin-1-yl)but-2-yne | 58% |

Oxidation pathways are sensitive to temperature, with over-oxidation leading to carboxylic acids .

Mannich and Amination Reactions

The piperidine nitrogen participates in Mannich reactions with aldehydes and ketones, forming β-amino alcohol derivatives.

These reactions exploit the compound’s ability to act as both a nucleophile and a base .

Cyclization Reactions

Under basic conditions, the compound undergoes cyclization to form heterocycles like pyrans or pyridines.

| Base | Co-reagent | Product | Yield | Reference |

|---|---|---|---|---|

| KOH | Malononitrile, DMF, 100°C | 2-Oxo-6-aryl-4-piperidinylpyran | 70% | |

| NaH | Carbon disulfide | Thiophene derivatives | 63% |

Cyclization is facilitated by the alkyne’s sp-hybridized carbon, which stabilizes transition states .

Key Research Findings

-

Steric Effects : Bulky substituents on the piperidine ring reduce reaction rates in cross-couplings due to hindered access to the alkyne.

-

Solvent Dependency : Polar aprotic solvents (DMF, acetonitrile) improve yields in esterification and alkylation by stabilizing ionic intermediates .

-

Catalyst Selectivity : Palladium catalysts favor Sonogashira couplings, while iron-based systems are optimal for dehydrogenation .

Scientific Research Applications

Medicinal Chemistry

4-(Piperidin-1-yl)but-2-yn-1-ol is being explored for its therapeutic potential, particularly in the treatment of neurological disorders such as Alzheimer's disease and anxiety disorders. Research indicates that compounds with similar piperidine and alkyne structures can modulate neurotransmitter activity, particularly through interactions with acetylcholine and serotonin receptors .

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of piperidine compounds exhibit neuroprotective effects by inhibiting monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. The selective inhibition of MAO-A and MAO-B isoforms has shown promise in reducing oxidative stress in neuronal cells, thereby potentially mitigating the progression of Alzheimer's disease .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, making it a candidate for developing drugs aimed at treating metabolic disorders. Notably, this compound derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive function. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Table 1: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase | 3.5 |

| 4-(Phenylpiperazinyl)butyne | MAO-A | 2.8 |

| 4-(Phenylpiperidinyl)butyne | MAO-B | 5.0 |

Chemical Synthesis and Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its alkyne functionality allows for further reactions such as cycloaddition and coupling reactions, which are essential in creating diverse chemical libraries for drug discovery .

Synthetic Route Example:

The synthesis typically involves:

- Formation of the piperidine ring via nucleophilic substitution.

- Introduction of the butynyl group through Sonogashira coupling or similar methods.

- Purification and characterization using NMR and mass spectrometry.

Biological Studies

The compound is also utilized in biological studies to investigate the effects of piperidine derivatives on neurotransmitter systems. Research has shown that these compounds can interact with various receptors, influencing neuronal signaling pathways crucial for cognitive functions .

Case Study: Receptor Binding Studies

A recent study explored how piperidine derivatives bind to serotonin receptors, revealing that modifications to the butynyl chain significantly affect binding affinity and selectivity . This highlights the importance of structural variations in developing targeted therapies.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)but-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The alkyne group can also participate in click chemistry reactions, facilitating the conjugation of the compound to other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 4-(Piperidin-1-yl)but-2-yn-1-ol include:

Physical and Chemical Properties

Notes:

- The piperidine ring in this compound increases rigidity and lipophilicity compared to linear amines like diethylamino analogs.

- Stereochemistry in analogs like (S)-1-(But-3-en-2-yl)-4-phenylpiperidin-4-ol is critical for biological activity, as seen in enantioselective synthesis .

Biological Activity

4-(Piperidin-1-yl)but-2-yn-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring attached to a butynol moiety. The presence of the piperidine group is significant, as it is known to influence the compound's interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can modulate various biochemical pathways. For instance, it may affect kinases and proteases that are crucial in cellular signaling and metabolism .

- Receptor Interaction : It is also explored for its potential to bind to G-protein-coupled receptors (GPCRs), which play vital roles in transmitting signals within cells .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. In vitro tests have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy, particularly against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.0039 - 0.025 | Staphylococcus aureus |

| Escherichia coli |

Anti-inflammatory Activity

The compound has also been linked to anti-inflammatory effects. Research indicates that piperidine derivatives can modulate inflammatory pathways, possibly through inhibition of NF-kB activation and cytokine release in immune cells .

Case Studies

Several studies have investigated the biological activity of compounds related to or derived from this compound:

- Study on Antibacterial Activity : A study conducted on various piperidine derivatives demonstrated that modifications in the piperidine ring significantly influenced antimicrobial activity. The presence of electron-donating or electron-withdrawing groups enhanced the antibacterial effects against multiple bacterial strains .

- Evaluation of Enzyme Inhibition : A computational study evaluated the binding affinity of various piperidine derivatives to target enzymes involved in inflammation and cancer pathways. The results indicated that structural modifications could lead to increased potency and selectivity for specific enzyme targets .

- Neuroprotective Effects : Research has suggested potential neuroprotective properties associated with piperidine compounds, including their ability to inhibit monoamine oxidase (MAO) isoforms, which are implicated in neurodegenerative diseases .

Q & A

Q. What are the key considerations for synthesizing 4-(Piperidin-1-yl)but-2-yn-1-ol with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can react with propargyl alcohol analogs under alkaline conditions to form the target compound. Key steps include:

- Catalyst Selection: Use KOH or NaOH to deprotonate intermediates and facilitate coupling .

- Temperature Control: Maintain 60–80°C to optimize reaction kinetics while avoiding decomposition.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity.

Safety Note: Handle alkynols with care due to flammability and reactivity .

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Q. What synthetic intermediates are critical in preparing this compound?

Methodological Answer: Key intermediates include:

- Piperidin-1-yl precursors: Synthesized via reductive amination or cyclization .

- Propargyl alcohol derivatives: Prepared by Sonogashira coupling or Grignard reactions .

Table 1: Common Intermediates and Their Roles

| Intermediate | Role | Reference |

|---|---|---|

| 4-Chlorobut-2-yn-1-ol | Alkyne backbone donor | |

| Piperidine hydrochloride | Nitrogen source |

Q. How can researchers mitigate risks from the compound’s reactivity?

Methodological Answer:

- Avoid Protic Solvents: Use anhydrous THF or DCM to prevent unwanted hydrolysis .

- Monitor Exothermic Reactions: Use jacketed reactors with temperature probes .

- Stabilize Alkynes: Add radical inhibitors (e.g., BHT) to suppress polymerization .

Advanced Research Questions

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

Methodological Answer:

Q. What strategies validate the compound’s mechanism in biological systems?

Methodological Answer:

Q. How to address contradictory bioactivity results across studies?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., pH, temperature) from conflicting studies .

- Dose-Response Curves: Re-evaluate activity thresholds using standardized protocols (e.g., OECD 425).

Table 2: Common Bioactivity Variables

| Variable | Impact | Example |

|---|---|---|

| Solvent Polarity | Alters membrane permeability | DMSO vs. water |

| Cell Line Variability | Affects metabolic pathways | Candida spp. vs. Aspergillus spp. |

Q. What advanced methods determine stereochemical outcomes in derivatives?

Methodological Answer:

Q. How to design analogs based on structure-activity relationships (SAR)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.